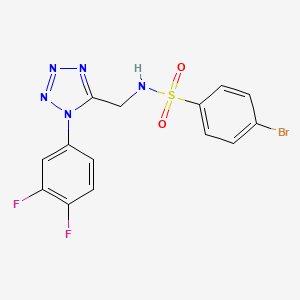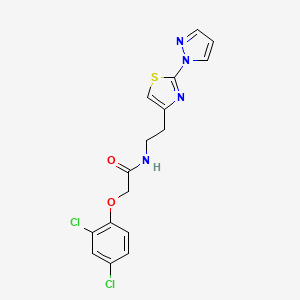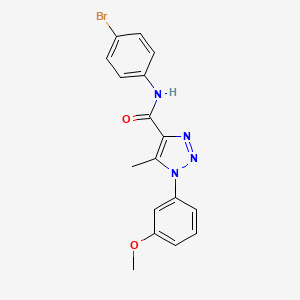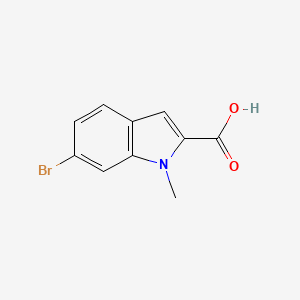![molecular formula C16H21Cl2N3OS B2434205 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride CAS No. 2460740-43-4](/img/structure/B2434205.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains an indene and a thiazole moiety. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and thiazole rings, along with the various functional groups attached to them. The stereochemistry at the 1R,2R positions would also be a crucial feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group might participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .Scientific Research Applications
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
This compound has been investigated for its psychotropic, anti-inflammatory, and cytotoxic properties. Studies indicate it has marked sedative action, significant anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines, as well as some antimicrobial action (Zablotskaya et al., 2013).
Urease Inhibition and Cytotoxicity
Another study explored the synthesis of similar compounds with a focus on their urease inhibitory potential. The synthesized molecules showed promising activity against this enzyme while also exhibiting lower cytotoxicity compared to other agents (Abbasi et al., 2020).
Antimicrobial and Cytotoxic Activities
Various studies have synthesized derivatives of this compound to evaluate their antimicrobial and cytotoxic activities. Some derivatives have shown high antibacterial activity, anticandidal effect, and cytotoxicity against human leukemia cells and other cancer cell lines (Dawbaa et al., 2021).
Antifungal and Antibacterial Properties
Derivatives of this compound have been synthesized and tested for their antimicrobial activities against various bacteria and fungi, showing notable activity and potential as antifungal and antibacterial agents (Evren et al., 2020).
Synthesis and Structural Analysis
Various research efforts have focused on the synthesis and structural characterization of this compound and its derivatives, contributing to a better understanding of its potential applications in medicinal chemistry (Manolov et al., 2021).
Potential Antihypertensive and Cardiotropic Effects
Research also includes the study of similar compounds as potential antihypertensive and cardiotropic drugs, indicating a promising direction for future medicinal applications (Drapak et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-methyl-2-(1,3-thiazol-2-yl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.2ClH/c1-16(2,15-18-7-8-21-15)14(20)19-12-9-10-5-3-4-6-11(10)13(12)17;;/h3-8,12-13H,9,17H2,1-2H3,(H,19,20);2*1H/t12-,13-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIGNGJZOMYOOB-SNFSYSBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)C(=O)NC2CC3=CC=CC=C3C2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC=CS1)C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)

![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)



![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)
![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)


